1-Benzyl-3-ethoxypyrrolidine
Overview
Description
1-Benzyl-3-ethoxypyrrolidine is a synthetic organic compound belonging to the class of pyrrolidine derivatives It is characterized by a pyrrolidine ring substituted with a benzyl group at the nitrogen atom and an ethoxy group at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-ethoxypyrrolidine can be synthesized through several methods. One common approach involves the alkylation of 3-ethoxypyrrolidine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-ethoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed:
Oxidation: Benzyl ketones or carboxylic acids.
Reduction: Benzylamines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Benzyl-3-ethoxypyrrolidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-ethoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to hydrophobic pockets, while the ethoxy group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Benzyl-3-methoxypyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group.
1-Benzyl-3-hydroxypyrrolidine: Contains a hydroxyl group at the third carbon.
1-Benzyl-3-chloropyrrolidine: Features a chlorine atom at the third carbon.
Uniqueness: 1-Benzyl-3-ethoxypyrrolidine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to other similar compounds. The ethoxy group provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
1-benzyl-3-ethoxypyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-8-9-14(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAGWFZYAAHGQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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